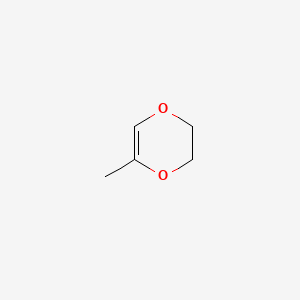
2,3-Dihydro-5-methyl-1,4-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5-methyl-1,4-dioxin is an organic compound with the molecular formula C5H8O2 It is a heterocyclic compound containing a dioxin ring with a methyl group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydro-5-methyl-1,4-dioxin can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones with acetyl chloride in the presence of zinc (II) chloride yields 5-acetyl-3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones . Another method involves the oxidation of these intermediates with hydrogen peroxide in formic acid, followed by treatment with magnesium bromide to produce 3-alkyl-6-methyl-1,4-dioxane-2,5-diones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-methyl-1,4-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in formic acid.
Substitution: It can react with acetyl chloride in the presence of zinc (II) chloride to form acetylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in formic acid.
Substitution: Acetyl chloride and zinc (II) chloride.
Major Products
Oxidation: 3-alkyl-6-methyl-1,4-dioxane-2,5-diones.
Substitution: 5-acetyl-3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones.
Scientific Research Applications
2,3-Dihydro-5-methyl-1,4-dioxin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-methyl-1,4-dioxin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological systems. Detailed studies on its molecular targets and pathways are still ongoing, and more research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2,3-Dihydro-5-methyl-1,4-dioxin can be compared with other similar compounds, such as:
2,3-Dihydro-1,4-dioxin-2-ones: These compounds share a similar dioxin ring structure but differ in their substituents.
1,4-Dioxane-2,5-diones: These compounds are oxidation products of this compound and have different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which distinguishes it from other related compounds.
Properties
CAS No. |
3973-22-6 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C5H8O2/c1-5-4-6-2-3-7-5/h4H,2-3H2,1H3 |
InChI Key |
DGZFPEFJNUNGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
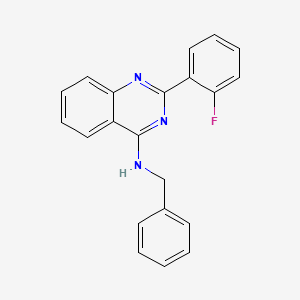
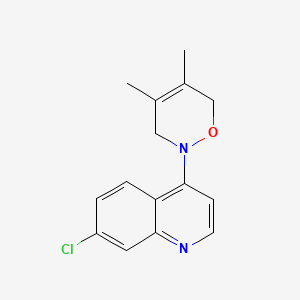

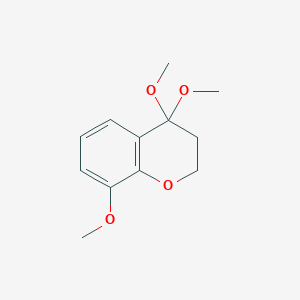
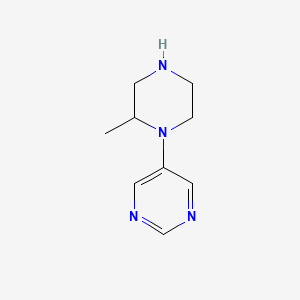
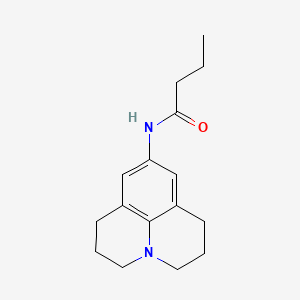
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
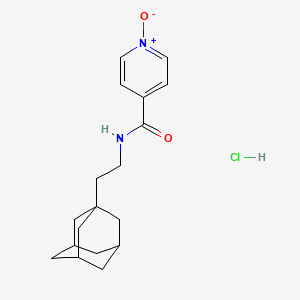
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
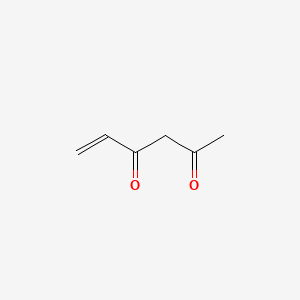
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
